C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine - 910443-61-7

C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine

Catalog Number: EVT-418463
CAS Number: 910443-61-7
Molecular Formula: C8H18N2O
Molecular Weight: 158.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While the provided abstracts do not explicitly detail the synthesis of 1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine itself, they offer insights into the synthesis of related compounds where it serves as a core structure. One common approach involves multi-step reactions starting from readily available precursors. For instance, one study utilizes 2,5-dihydro-1H-pyrrole as a starting material to synthesize a series of (±)-1-(4-(3-fluorobenzyloxy)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole derivatives, highlighting the versatility of pyrrolidine derivatives in organic synthesis [].

Chemical Reactions Analysis
  • Click Reaction: One study utilized a click reaction to synthesize a series of triazole derivatives [], highlighting the utility of this reaction for efficiently coupling diverse molecular fragments.
  • Ugi-Zhu Reaction: Another study employed a multi-component Ugi-Zhu reaction to synthesize ferrocenyl-bis-(1-(4-benzyl-5-morpholinooxazol-2-yl)-N-(4-(trifluoromethyl)benzyl)methanamine) []. This reaction efficiently constructs complex molecules from simpler components, demonstrating the versatility of this synthetic approach.
Mechanism of Action
  • Kinase Inhibition: Compounds incorporating 1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine have shown potential as kinase inhibitors. For instance, one study investigated a series of compounds as TrkA kinase inhibitors for potential applications in pain management, cancer treatment, and inflammatory diseases [].
  • Serotonin Receptor Modulation: Some derivatives exhibit activity as serotonin receptor agonists, specifically demonstrating preference for ERK1/2 phosphorylation pathways, highlighting their potential in developing novel antidepressants [].
Applications
  • Anti-cancer agents: Derivatives showed promising activity against various cancer cell lines, highlighting their potential as anti-cancer therapeutics [].
  • Antimicrobial agents: Several derivatives exhibited significant antibacterial and antifungal activity against a range of pathogenic microorganisms [].
  • Pain management drugs: Compounds incorporating this moiety have shown potential as TrkA kinase inhibitors for managing pain associated with various conditions [].
  • Antidepressants: Specific derivatives demonstrated selective activity as serotonin receptor agonists, particularly stimulating ERK1/2 phosphorylation, suggesting their potential as novel antidepressants [].

1-((3s,4r)-4-(3-fluorophényl)-1-(2-méthoxyéthyl)pyrrolidin-3-yl)-3-(4-méthyl-3-(2-méthylpyrimidin-5-yl)-1-phényl-1h-pyrazol-5-yl)urée

  • Compound Description: This compound is a TrkA kinase inhibitor. [] It is being investigated for its potential therapeutic benefits in treating diseases like pain, cancer, inflammation, neurodegenerative diseases, Sjogren's syndrome, endometriosis, diabetic peripheral neuropathy, prostatitis, pelvic pain syndrome, bone remodeling disorders, and diseases resulting from abnormal connective tissue growth factor signaling. []
  • Relevance: This compound shares a core structure with 1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine, featuring a pyrrolidine ring substituted with a 2-methoxyethyl group at the nitrogen atom. [] The variations lie in the substituents at the 3- and 4-positions of the pyrrolidine ring.

(±)-1-(4-(3-fluorobenzyloxy)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole derivatives

  • Compound Description: This series of compounds were synthesized and evaluated for anticancer activity against HCT 116, MDA-MB 231, and Mia-PaCa 2 cell lines. [] Compound 8b within this series exhibited the highest activity against the MDA-MB 231 cell line. []
  • Relevance: These compounds share the pyrrolidine ring structure with 1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine. [] The key difference is the presence of a 4-phenyl-1H-1,2,3-triazole substituent on the pyrrolidine nitrogen in these derivatives, whereas the target compound features a methanamine group. []

[4-(5-aminomethyl-2-fluorophenyl)piperidin-1-yl]-[7-fluoro-1-(2-methoxyethyl)-4-trifluoromethoxy-1H-indol-3-yl]methanone

  • Compound Description: This compound is a potent mast cell tryptase inhibitor. [, ] It exhibits potential for treating physiological conditions that require tryptase inhibition. [, ] It is particularly notable for its efficacy in benzoate salt form and exists in a distinct crystalline form. []
  • Relevance: While this compound does not share the pyrrolidine structure with 1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine, it has a 2-methoxyethyl substituent attached to an indole nitrogen. [, ] The shared presence of this specific substituent suggests potential similarities in their pharmacokinetic properties or metabolic pathways.

[7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435)

  • Compound Description: TG100435 is a multi-targeted Src family kinase inhibitor. [, ] It displays anticancer activity and potent kinase inhibition. [] TG100435 has demonstrated favorable systemic clearance values and oral bioavailability in preclinical studies. []
  • Relevance: Although TG100435 features a pyrrolidine ring, unlike 1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine, the pyrrolidine is linked to the core structure via an ethoxy linker rather than directly attached to the nitrogen of the methanamine group. [, ] This difference highlights the importance of the direct attachment of the pyrrolidine ring to the methanamine group in the target compound.

[7-(2,6-dichlorophenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine (TG100855)

  • Compound Description: TG100855 is the primary N-oxide metabolite of TG100435. [] Like TG100435, it exhibits potent kinase inhibition and is two to nine times more potent than its parent compound. [] TG100855 demonstrates significant systemic exposure following the oral administration of TG100435. []
  • Relevance: TG100855, similar to TG100435, has a pyrrolidine ring but differs from 1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine in the attachment of the pyrrolidine ring. [, ] In TG100855, an ethoxy linker connects the pyrrolidine ring to the core structure instead of directly attaching to the nitrogen of the methanamine, as seen in the target compound. [, ] This distinction underscores the significance of the pyrrolidine's direct attachment to the methanamine group in the target compound's structure.

(4R)-1-{3-[2-(18F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one ([18F]T-401)

  • Compound Description: [18F]T-401 is a novel PET imaging agent developed for Monoacylglycerol Lipase (MAGL). [] It exhibits high uptake in MAGL-rich regions and specifically binds to MAGL with suitable reversibility for quantitative assessment. []
  • Relevance: This compound shares a pyrrolidine ring with 1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine but is further substituted and incorporated into a larger molecular framework. [] The shared pyrrolidine ring suggests a potential common starting point in their synthesis or potential similarities in certain pharmacological properties.

Properties

CAS Number

910443-61-7

Product Name

C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine

IUPAC Name

[1-(2-methoxyethyl)pyrrolidin-3-yl]methanamine

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C8H18N2O/c1-11-5-4-10-3-2-8(6-9)7-10/h8H,2-7,9H2,1H3

InChI Key

SVWDIDWSZJLAMB-UHFFFAOYSA-N

SMILES

COCCN1CCC(C1)CN

Canonical SMILES

COCCN1CCC(C1)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.